(Propan-2-yl)[3-(trimethylsilyl)propyl]amine hydrochloride
CAS No.: 2901096-79-3
Cat. No.: VC18044365
Molecular Formula: C9H24ClNSi
Molecular Weight: 209.83 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2901096-79-3 |
|---|---|
| Molecular Formula | C9H24ClNSi |
| Molecular Weight | 209.83 g/mol |
| IUPAC Name | N-propan-2-yl-3-trimethylsilylpropan-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C9H23NSi.ClH/c1-9(2)10-7-6-8-11(3,4)5;/h9-10H,6-8H2,1-5H3;1H |
| Standard InChI Key | LKIONTOSPJNVRH-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)NCCC[Si](C)(C)C.Cl |
Introduction
Structural and Molecular Properties
Molecular Architecture
The compound features a tertiary amine center bonded to:
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Propan-2-yl group: A branched alkyl substituent (CH(CH₃)₂).
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3-(Trimethylsilyl)propyl chain: A linear propyl linker terminating in a trimethylsilyl (-Si(CH₃)₃) group.
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Hydrochloride salt: Enhances solubility and stability via ionic interaction with the amine.
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₂₄ClNSi | |
| SMILES | CC(C)NCCCSi(C)C.Cl | |
| InChIKey | ASKBYUINHWIADG-UHFFFAOYSA-N | |
| Predicted CCS (Ų, [M+H]⁺) | 142.1 |
Spectroscopic Characterization
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NMR: Expected signals include:
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δ 0.1–0.3 ppm (Si(CH₃)₃).
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δ 1.0–1.5 ppm (isopropyl CH₃).
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δ 2.5–3.5 ppm (N-CH₂ and backbone CH₂).
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Synthesis and Optimization
Reaction Pathways
Synthesis typically involves:
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Alkylation: Reacting 3-(trimethylsilyl)propylamine with isopropyl halide.
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Salt Formation: Treating the tertiary amine with HCl in polar solvents.
Table 2: Synthetic Conditions
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | Methanol/Ethanol | Enhances solubility of intermediates |
| Temperature | 60–70°C | Minimizes side reactions |
| HCl Stoichiometry | 1.1–1.2 equiv | Ensures complete salt formation |
Industrial Scalability
Continuous flow reactors may improve efficiency, while catalysts (e.g., K₂CO₃) accelerate alkylation.
Applications in Scientific Research
Ligand in Receptor Studies
The compound’s amine-silyl hybrid structure enables:
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Coordination Chemistry: Potential ligand for transition metals (e.g., Ru, Pd) in catalysis.
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Biological Receptors: Modulates affinity in GPCR or kinase assays.
Pharmacological Relevance
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Therapeutic Scaffold: Structural analogies to antihistamines (e.g., chlorpheniramine) suggest histamine receptor interactions.
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Enzyme Inhibition: Silyl groups may enhance blood-brain barrier penetration for CNS targets.
Mechanistic Insights
Reactivity Profile
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Nucleophilicity: The tertiary amine participates in alkylation or acylation reactions.
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Silicon Effects: The trimethylsilyl group stabilizes adjacent carbocations via β-silicon effect, aiding in SN1 mechanisms .
Stability Considerations
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Hydrolytic Sensitivity: Susceptible to cleavage in aqueous acidic/basic conditions, releasing silanol .
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Thermal Degradation: Decomposes above 200°C, generating chlorinated byproducts .
Future Directions
Research Priorities
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Catalytic Applications: Explore use in asymmetric synthesis leveraging silyl-directed stereocontrol.
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Drug Discovery: Optimize pharmacokinetics via silyl modifications for enhanced bioavailability.
Analytical Gaps
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Crystallographic Data: Single-crystal X-ray structures would clarify conformational preferences.
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Toxicology Profiles: In vitro cytotoxicity assays are needed for biomedical applications.
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